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Introduction
The aceto-carmine squash technique is a classic, rapid, and effective cytogenetic method

used for the visualization of chromosomes, particularly in plant and some animal tissues. The

procedure involves staining the chromosomes with aceto-carmine, a basic dye that binds to

the acidic nucleic acids within the chromosomes, rendering them visible under a light

microscope. The "squash" aspect of the technique refers to the mechanical flattening of the

stained tissue on a microscope slide to separate the cells and spread the chromosomes for

clear observation.

This method is widely employed for studying mitotic and meiotic stages, determining

chromosome numbers, and analyzing chromosomal morphology and abnormalities.[1][2] Its

primary advantages are the simplicity of the procedure and the excellent contrast it provides

between the stained chromosomes and the cytoplasm.[3] The acetic acid in the stain solution

acts as both a fixative and a macerating agent, helping to soften the tissue.[4]

Reagent and Solution Preparation
Accurate preparation of staining and fixation solutions is critical for successful chromosome

visualization. The following tables provide recipes for standard aceto-carmine stains and
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common fixatives.

Table 1: Aceto-Carmine Stain Recipes
Stain Name

Carmine
Concentration

Components
Preparation
Protocol

1% Aceto-Carmine 1%

- Carmine: 10 g- 45%

Glacial Acetic Acid: 1

L

Dissolve 10 g of

carmine in 1 L of 45%

glacial acetic acid.

Add boiling chips,

reflux for 24 hours,

cool, and filter into

dark bottles. Store at

4°C.[5][6]

2% Aceto-Carmine 2%

- Carmine: 2 g- 45%

Glacial Acetic Acid:

100 ml

Dissolve 2 g of orcein

in 100 ml of hot 45%

glacial acetic acid,

shake well, cool, and

filter.[7][8]

Iron-Fortified Aceto-

Carmine
~1%

- 1% Aceto-Carmine

Solution- 10% Ferric

Chloride (FeCl₂·6H₂O)

Solution

To intensify the stain,

add 5 mL of a 10%

ferric chloride solution

to every 100 mL of 1%

aceto-carmine

solution.[5][6]

0.5% Aceto-Carmine 0.5%

- Carmine: 0.5 g- 45%

Glacial Acetic Acid:

100 ml

Dissolve 0.5 g of

carmine in 100 ml of

hot 45% glacial acetic

acid, boil for 15-30

minutes, cool, and

filter.[7][9]

Table 2: Common Fixative Solutions
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Fixative Name Composition Recommended Use

Carnoy's Solution

- Ethanol (95% or Absolute): 6

parts- Chloroform: 3 parts-

Glacial Acetic Acid: 1 part

Excellent for preserving

nuclear structures, widely used

for plant anthers and root tips.

[1][10]

Farmer's Fluid (Acetic-Alcohol)
- Ethanol (Absolute): 3 parts-

Glacial Acetic Acid: 1 part

A rapid-acting fixative suitable

for plant root tips.[3][8]

Experimental Protocols
The following protocols provide detailed methodologies for preparing chromosome squashes

from different tissue types.

Protocol 1: Mitotic Chromosomes from Plant Root Tips
(e.g., Onion)
This is a standard method for observing stages of mitosis. Onion root tips are ideal as they are

easy to grow and have a region of actively dividing cells (the apical meristem).[2]

Methodology:

Material Growth: Grow onion roots by placing an onion bulb over a beaker of water, ensuring

the base just touches the water. Roots will appear in 3-4 days.

Pre-treatment (Optional): To accumulate cells in the metaphase stage, excise root tips and

place them in ice-cold water for 8 to 24 hours.[3] This treatment disrupts spindle fiber

formation.

Fixation:

Cut the terminal 1-2 cm of freshly grown root tips.

Immediately transfer them into a fixative solution like Farmer's Fluid (3:1 ethanol:acetic

acid) or Carnoy's solution.[3][8]
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Fix for at least 24 hours. For long-term storage, roots can be kept in 70% ethanol at 4°C.

[8]

Hydrolysis:

Transfer a fixed root tip to a watch glass containing 1N HCl.

Gently warm at 60°C for 5-10 minutes. This step is crucial for softening the tissue by

hydrolyzing the middle lamella.[3][2]

Staining:

Carefully remove the root tip from the acid and place it in a drop of 1% or 2% aceto-

carmine stain on a clean microscope slide for at least 30 minutes.[5][8]

Squashing and Mounting:

Cut off the darkly stained meristematic region (the terminal 1-2 mm) and discard the rest of

the root tip.[5]

Add a drop of 45% acetic acid to the slide.[5]

Place a coverslip over the root tip.

Place the slide between two layers of filter paper and press firmly with your thumb or the

back of a pencil to squash the tissue and spread the cells in a single layer.[5] Be careful

not to move the coverslip sideways.

Microscopy:

Observe the slide under low power (10x) to locate cells with well-spread chromosomes,

then switch to high power (40x or 100x with oil immersion) for detailed observation of

mitotic stages.

Protocol 2: Meiotic Chromosomes from Plant Pollen
Mother Cells (Anthers)
This protocol is used to study the stages of meiosis in developing pollen.
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Methodology:

Material Collection and Fixation:

Collect immature flower buds or spikes.

Fix the entire structure in Carnoy's solution (6:3:1) for 72 hours or until the green tissue

becomes colorless.[1][10]

Staining:

Dissect the anthers from the fixed buds.

Place the anthers directly into aceto-carmine stain for 48-72 hours.[1]

Squashing and Mounting:

Place one or two stained anthers in a drop of 45% acetic acid on a clean slide.

Gently break the anther wall with a needle to release the pollen mother cells.

Remove the anther debris.

Place a coverslip over the cells and gently heat the slide over a spirit lamp for a few

seconds to intensify the stain and improve chromosome spreading. Do not boil.[5]

Squash the preparation firmly between layers of filter paper.[1]

Microscopy: Scan the slide under the microscope to identify cells undergoing various stages

of meiosis.

Protocol 3: Chromosomes from Animal Cells
(Amphibian Tail Fin)
This technique is adapted for studying mitotic chromosomes in animal tissues, such as the tail

tips of amphibian larvae.[11]
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Material Collection and Staining:

Amputate approximately 1 mm of the tail-tip from a tadpole or larva.[11]

Transfer the tail-tip directly into a depression slide containing a few drops of aceto-

carmine stain.

Allow the tissue to stain for about two hours, covering the depression to prevent

evaporation.[11]

Squashing and Mounting:

After staining, transfer the tail-tip to a clean microscope slide with a small drop of fresh

aceto-carmine.

Place a coverslip over the tissue.

Position the slide between layers of filter paper and apply firm pressure with your fingertips

to squash the tissue.[11]

Sealing and Observation:

For immediate observation, the slide can be viewed directly.

For delayed observation or to make the slide semi-permanent, seal the edges of the

coverslip with a mixture of melted paraffin and beeswax. The chromosomes often stain

darker after 3-4 days.[11]

Workflow and Visualization
The following diagram illustrates the general workflow for the aceto-carmine squash

preparation.
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General Workflow for Aceto-Carmine Chromosome Squash Preparation

1. Sample Collection
(e.g., Root tips, Anthers, Tail fin)

2. Pre-treatment (Optional)
(e.g., Cold shock, Colchicine)

3. Fixation
(e.g., Carnoy's Solution)

4. Hydrolysis (Maceration)
(e.g., 1N HCl, gentle warming)

5. Staining
(1-2% Aceto-Carmine)

6. Mounting & Squashing
(On slide with 45% Acetic Acid)

7. Microscopy
(Observation of Chromosomes)

Click to download full resolution via product page

Aceto-Carmine Squash Preparation Workflow.
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Successful preparations require careful attention to each step. The table below outlines

common problems and their solutions.

Table 3: Troubleshooting Common Issues
Problem Possible Cause(s) Suggested Solution(s)

Poor/Weak Staining

- Insufficient staining time.-

Stain solution is old or too

dilute.- Inadequate fixation.

- Increase staining duration. If

material was fixed for a long

time, it requires longer

staining.[5]- Prepare fresh

stain.- Add a few drops of ferric

chloride solution to intensify

the stain.[5]

Overstaining/Dark Cytoplasm

- Excessive staining time.-

Stain is too concentrated.-

Insufficient destaining.

- Reduce staining time.- After

squashing, gently lift the

coverslip and add a drop of

45% acetic acid to destain the

cytoplasm, then re-squash.[3]

Chromosomes Not Spread

Well

- Insufficient squashing

pressure.- Incomplete

hydrolysis/maceration.- Cells

are clumped together.

- Apply firm, even pressure

during the squash. Do not tap

the coverslip as it can break

chromosomes.- Ensure

hydrolysis is done correctly to

separate cells.- Use only a

small piece of the most

meristematic tissue.

Broken Cells or Chromosomes

- Excessive or uneven

pressure during squashing.-

Moving the coverslip sideways

during squashing.

- Apply firm, vertical pressure.

Avoid any lateral movement of

the coverslip.[5]- Ensure the

tissue is properly softened

before squashing.

Air Bubbles Under Coverslip
- Improper placement of the

coverslip.

- Lower the coverslip at an

angle onto the drop of liquid to

allow air to escape.
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Making Preparations Permanent
Temporary squash preparations will dry out. To make them permanent for long-term storage

and analysis:

Bridges' Alcohol Vapor Method: This classic method involves placing the slide in a closed

container with alcohol vapor to dehydrate the tissue without removing the coverslip.[11][12]

Freeze-Shattering: Place the slide on a block of dry ice or dip it in liquid nitrogen for about 30

seconds.[13][14] This freezes the slide, allowing the coverslip to be pried off with a razor

blade while the cellular material remains adhered to the slide.

Dehydration and Mounting: After coverslip removal, dehydrate the slide through an ethanol

series (e.g., 70%, 95%, 100%) and mount in a permanent mounting medium like Euparal or

Canada Balsam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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